molecular formula C26H26Cl2N2O3 B12125006 (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

Cat. No.: B12125006
M. Wt: 485.4 g/mol
InChI Key: DEWZNQQIIANXSZ-UHFFFAOYSA-N
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Description

(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,3-dichlorophenyl group and a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Substitution with 2,3-Dichlorophenyl Group: The piperazine ring is then substituted with a 2,3-dichlorophenyl group using a nucleophilic substitution reaction.

    Attachment of Hydroxypropoxyphenyl Group: The hydroxypropoxyphenyl group is attached through an etherification reaction, where the hydroxyl group of the phenol reacts with an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a secondary amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of (4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the dichlorophenyl group are likely to play a crucial role in binding to these targets, potentially modulating their activity. The hydroxypropoxy group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is unique due to its combination of a piperazine ring with a dichlorophenyl group and a hydroxypropoxyphenyl group. This specific arrangement of functional groups provides it with distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H26Cl2N2O3

Molecular Weight

485.4 g/mol

IUPAC Name

[4-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C26H26Cl2N2O3/c27-23-7-4-8-24(25(23)28)30-15-13-29(14-16-30)17-21(31)18-33-22-11-9-20(10-12-22)26(32)19-5-2-1-3-6-19/h1-12,21,31H,13-18H2

InChI Key

DEWZNQQIIANXSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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